molecular formula C19H15F3N2O5 B2858369 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 955241-31-3

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2858369
CAS No.: 955241-31-3
M. Wt: 408.333
InChI Key: GNFZOQTXYDWBHA-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a benzo[d][1,3]dioxol-5-yl (benzodioxole) moiety and a 2-oxooxazolidin-5-ylmethyl backbone. The trifluoromethyl (-CF₃) group at the benzamide position enhances its lipophilicity and metabolic stability, making it a candidate for pharmacological applications.

Properties

IUPAC Name

N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O5/c20-19(21,22)14-4-2-1-3-13(14)17(25)23-8-12-9-24(18(26)29-12)11-5-6-15-16(7-11)28-10-27-15/h1-7,12H,8-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFZOQTXYDWBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares core structural motifs with several classes of benzodioxole-containing benzamides. Key differentiating features include the oxazolidinone ring and trifluoromethyl substitution, which distinguish it from related analogs. Below is a detailed comparison:

Table 1: Structural Features of Comparable Compounds
Compound Name / ID Core Structure Key Substituents Heterocycle Type References
Target Compound Benzamide + benzodioxole -CF₃, oxazolidinone Oxazolidinone
CCG258205 (14an) Benzamide + benzodioxole Pyridin-2-yl ethyl, piperidine Piperidine
B20 Benzamide + benzodioxole Chloromethyl, isopropylcarbamoyl None
4p (2-oxoacetamide) Benzamide + benzodioxole + α-keto group 4-Methoxyphenyl None
5-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl] analog Benzamide + thiazolidinone -CF₃, methoxy Thiazolidinone
Compound 28 (IDO1 inhibitor) Benzimidazole + benzodioxole Benzo[d]imidazol-1-yl Benzimidazole

Key Observations :

Heterocycle Impact: The oxazolidinone ring in the target compound contrasts with thiazolidinone (e.g., ) and piperidine (e.g., CCG258205 ) cores. Oxazolidinones are known for antibacterial activity, while thiazolidinones are associated with antidiabetic and anti-inflammatory effects. Piperidine-containing analogs (e.g., CCG258205) show higher yields (82–90%) and purity (>95%), suggesting synthetic feasibility for rigid heterocycles .

Substituent Effects :

  • The -CF₃ group in the target compound enhances electron-withdrawing properties compared to methoxy (-OMe) or chloro (-Cl) groups in analogs like B20 and 4p . This may improve binding to hydrophobic enzyme pockets.
  • Compounds with pyridyl or imidazole substituents (e.g., CCG258205, Compound 28) exhibit diversified bioactivity, highlighting the role of aromatic/hydrogen-bonding groups .

Pharmacological Potential and SAR Trends

While the target compound’s specific activity is undocumented in the evidence, insights can be drawn from analogs:

Enzyme Inhibition: Piperidine-based benzamides (e.g., CCG258205) act as GPCR kinase inhibitors, with substituent variations (e.g., pyridyl vs. phenyl) modulating potency . PCSK9 inhibitors (e.g., C5–C10 ) rely on benzodioxole-linked benzamides with methoxymethyl groups, suggesting the target’s -CF₃ may offer novel binding interactions.

Antimicrobial Activity: Oxazolidinones (e.g., linezolid) are established antibiotics.

Metabolic Stability :

  • The -CF₃ group may reduce oxidative metabolism compared to -OMe or -Cl analogs, as seen in fluorinated pharmaceuticals .

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